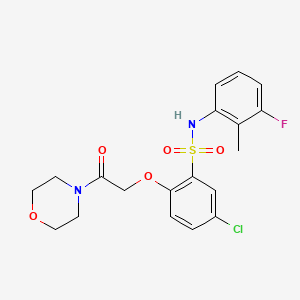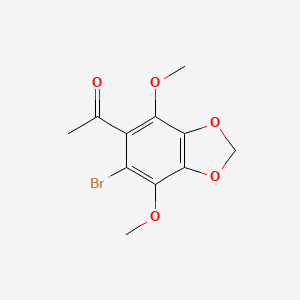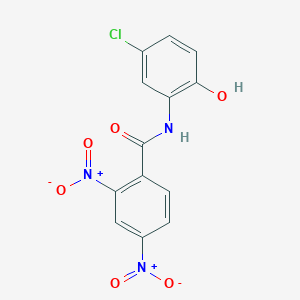![molecular formula C21H21ClN4O2 B11058371 N-{2-[(4-chlorophenyl)carbamoyl]phenyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B11058371.png)
N-{2-[(4-chlorophenyl)carbamoyl]phenyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of pyrazole-based compounds and contains both amide and carbamate functional groups.
- This compound exhibits interesting biological properties, making it relevant for scientific research and applications.
N-{2-[(4-chlorophenyl)carbamoyl]phenyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: C18H14Cl3N5O2
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins aryl or heteroaryl boronic acids with aryl halides.
Reaction Conditions: The Suzuki–Miyaura coupling typically employs palladium catalysts, base, and a solvent (often DMF or toluene). The reaction occurs under mild conditions, allowing for functional group tolerance.
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used. Reduction can be achieved with hydrazine or sodium borohydride (NaBH₄). Substitution reactions involve halogenation or nucleophilic substitution.
Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the phenyl or pyrazole rings.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and applications in organic synthesis.
Biology: It may exhibit biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigations focus on potential therapeutic uses, including anti-inflammatory or anticancer properties.
Industry: The compound might find applications in materials science or agrochemicals.
Mechanism of Action
- The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other pyrazole-based compounds with amide or carbamate functionalities.
Uniqueness: Highlight its distinct features, such as specific substituents or functional groups.
Remember that this compound’s properties and applications continue to be explored, and ongoing research may reveal additional insights.
Properties
Molecular Formula |
C21H21ClN4O2 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-2-methyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H21ClN4O2/c1-3-6-16-13-19(26(2)25-16)21(28)24-18-8-5-4-7-17(18)20(27)23-15-11-9-14(22)10-12-15/h4-5,7-13H,3,6H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
QAEMVNUVHNRNMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl]amino)benzoic acid](/img/structure/B11058291.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B11058296.png)
![3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11058300.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pentanamide](/img/structure/B11058313.png)


![1-(1H-benzimidazol-2-yl)-4-[4-(heptyloxy)-3,5-dimethoxyphenyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11058331.png)

![2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11058345.png)
![N-{2-[(3S,5S,7S)-1-Adamantyloxy]ethyl}-3-(1,3-benzodioxol-5-YL)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11058351.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide](/img/structure/B11058359.png)
![methyl 4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate](/img/structure/B11058366.png)
![N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11058368.png)
